![molecular formula C11H24N2 B15146556 [4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine CAS No. 1016536-32-5](/img/structure/B15146556.png)
[4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine is a chemical compound with the molecular formula C11H24N2 It is a hydrazine derivative, characterized by the presence of a cyclohexyl ring substituted with a 2-methylbutan-2-yl group and a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine typically involves the reaction of cyclohexanone with 2-methyl-2-butanol in the presence of a suitable catalyst to form the corresponding cyclohexyl derivative. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines. Substitution reactions can lead to a variety of substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
[4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylhydrazine: A simpler hydrazine derivative with a cyclohexyl group.
2-Methylbutylhydrazine: A hydrazine derivative with a 2-methylbutyl group.
Cyclohexylmethylhydrazine: A compound with both cyclohexyl and methyl groups attached to the hydrazine moiety.
Uniqueness
[4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine is unique due to the presence of both a cyclohexyl ring and a 2-methylbutan-2-yl group, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications and research studies.
Eigenschaften
CAS-Nummer |
1016536-32-5 |
|---|---|
Molekularformel |
C11H24N2 |
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
[4-(2-methylbutan-2-yl)cyclohexyl]hydrazine |
InChI |
InChI=1S/C11H24N2/c1-4-11(2,3)9-5-7-10(13-12)8-6-9/h9-10,13H,4-8,12H2,1-3H3 |
InChI-Schlüssel |
WXMWDVWQHLJOGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1CCC(CC1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


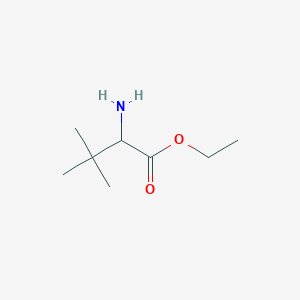
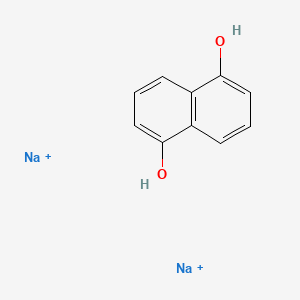
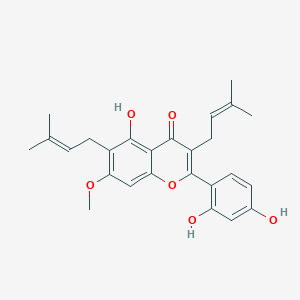
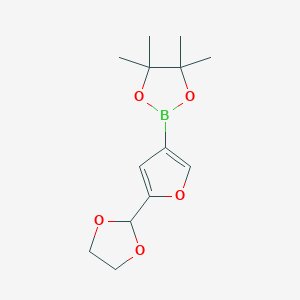
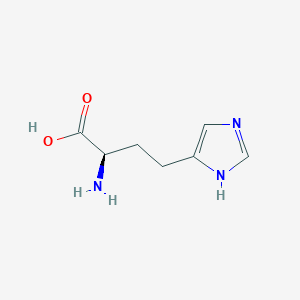
![N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)-5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B15146524.png)
![n-(3-Methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B15146549.png)
![[(2R,3R,4R,5S,6S)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B15146561.png)
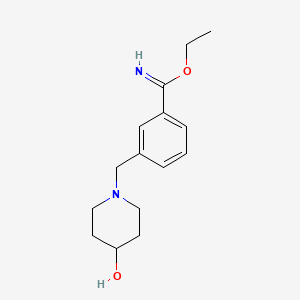
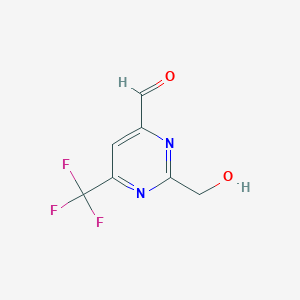

![Sodium 2-[(3-bromo-4-hydroxyphenyl)(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B15146579.png)


